

Technical Support Center: Optimizing Reaction Conditions for Halogenated Aniline Derivatives

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Compound of Interest

Compound Name:	2,4-Dichloro-5-methoxyaniline hydrochloride
CAS No.:	379229-30-8
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Welcome to the technical support center for optimizing reactions involving halogenated aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis and modification of these crucial chemical building blocks. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.

The palladium-catalyzed cross-coupling of amines with aryl halides has become an indispensable tool in modern organic synthesis, noted for its broad applicability in preparing arylated amines found in pharmaceuticals, natural products, and organic materials.[1] This guide provides a structured approach to overcoming common hurdles in key transformations such as Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is not working at all (no product formation). What are the first things I should check?

A1: When a reaction fails completely, a systematic review of the core components is essential.

- **Catalyst Activity:** Ensure your palladium source and ligands are not degraded. Palladium black, a black precipitate, indicates catalyst decomposition.[2] Modern palladacycle precatalysts (e.g., G3 or G4) are often more robust and efficient at forming the active LPd(0) species than traditional sources like Pd(OAc)₂.[3]
- **Inert Atmosphere:** Oxygen can deactivate the catalyst and promote side reactions like the Glaser homocoupling of alkynes in Sonogashira reactions.[2] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
- **Reagent Purity:** Impurities in your halogenated aniline, coupling partner, or solvent can poison the catalyst.[2] Ensure all reagents are of appropriate purity and solvents are anhydrous.
- **Base and Solvent:** Confirm that the correct base and solvent were used and that they are compatible with your substrate's functional groups.

Q2: I'm observing significant amounts of dehalogenated aniline as a byproduct. What causes this and how can I prevent it?

A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction. It often occurs when the palladium complex, after oxidative addition, abstracts a hydride from another molecule in the mixture (like an amine base or alcohol solvent) followed by reductive elimination.[4] To minimize this:

- **Choice of Base:** Avoid amine bases if possible. If you must use one, consider a bulkier option to disfavor interaction with the palladium center.
- **Solvent:** Use aprotic solvents that cannot serve as hydride donors (e.g., toluene, dioxane, THF).
- **Ligand Selection:** Electron-rich and bulky ligands can sometimes favor the desired reductive elimination over the dehalogenation pathway.

Q3: How does the choice of halogen (F, Cl, Br, I) on the aniline ring affect the reaction conditions?

A3: The reactivity of the aryl halide is critically dependent on the carbon-halogen bond strength and is a key factor in the oxidative addition step, which is often rate-limiting.[5] The general reactivity trend is $I > Br > OTf > Cl \gg F$. [2]

- Aryl Iodides and Bromides: These are the most reactive and can often be coupled under milder conditions (lower temperatures, less reactive catalysts).[2][4] However, the strong binding of iodide to palladium can sometimes slow the catalytic cycle.[4]
- Aryl Chlorides: Due to the stronger C-Cl bond, these substrates are less reactive and typically require more forcing conditions: higher temperatures, and more electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.[3][4]
- Aryl Fluorides: C-F bonds are generally unreactive in standard cross-coupling reactions and require specialized catalysts and conditions.

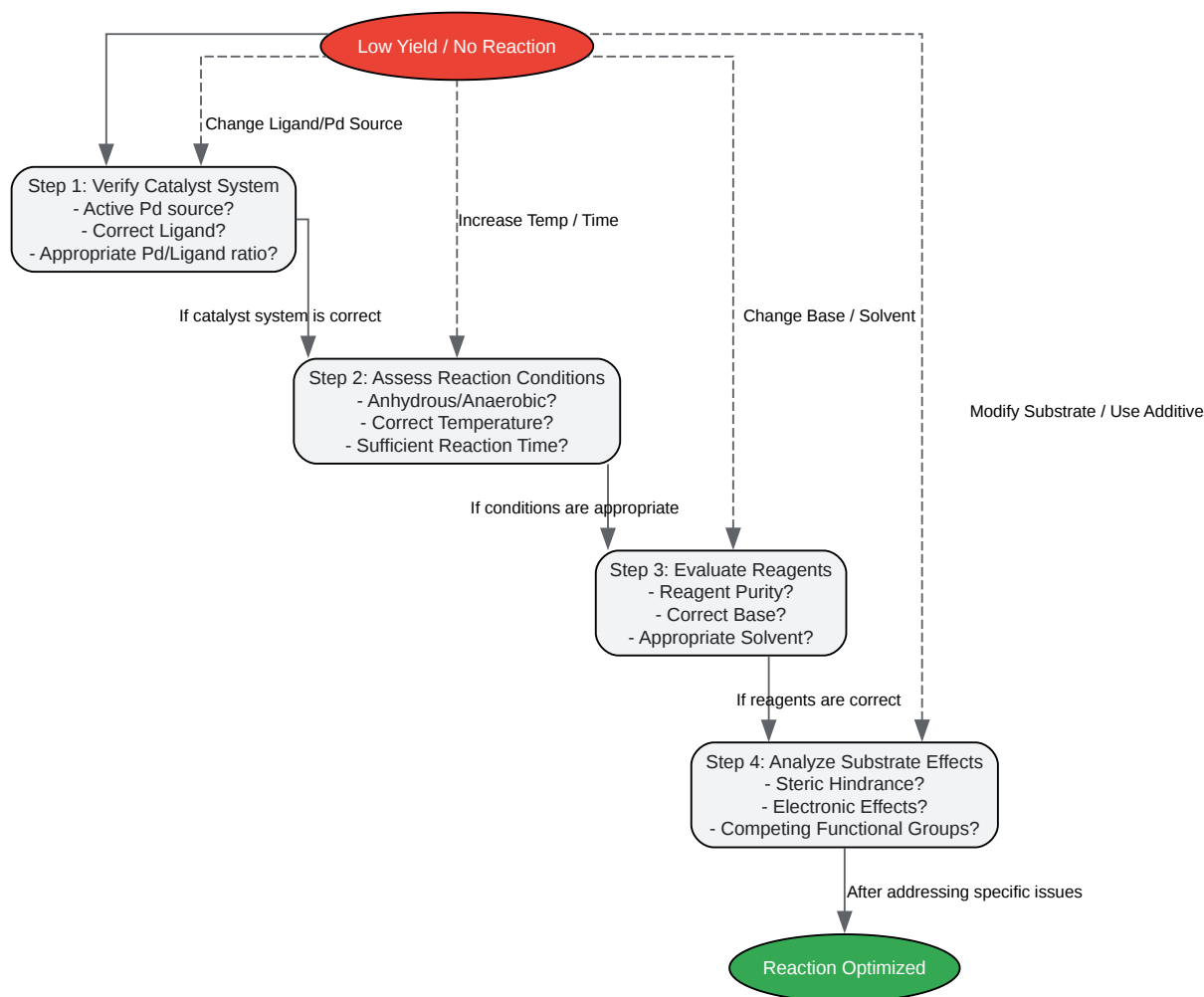
Q4: My halogenated aniline has other functional groups. How do I ensure they are tolerated?

A4: Modern cross-coupling reactions are known for their excellent functional group tolerance. [1][6] However, certain groups can interfere:

- Acidic Protons (e.g., -OH, -NH₂, -COOH): These can be deprotonated by the base. If the aniline itself is the nucleophile (as in Ullmann or Buchwald-Hartwig reactions), its -NH₂ group is the intended site of reaction. For other acidic groups, you may need to use a weaker base (e.g., K₂CO₃, Cs₂CO₃) or protect the functional group prior to the reaction.
- Base-Sensitive Groups (e.g., esters): Strong bases like NaOtBu can hydrolyze esters. In such cases, weaker inorganic bases like K₃PO₄ or K₂CO₃ are preferred.[7]

Troubleshooting & Optimization Workflow

When a reaction provides a low yield, a mixture of products, or fails entirely, a structured approach to optimization is more effective than random changes.[8] The following diagram outlines a logical troubleshooting sequence.



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Caption: A systematic workflow for troubleshooting cross-coupling reactions.

Guide by Reaction Type: Buchwald-Hartwig Amination

The palladium-catalyzed C-N cross-coupling reaction is a powerful method for forming arylamines.^[1] Success hinges on a delicate balance between the catalyst, ligand, base, and substrate.

Common Problem: Low Yield in Coupling with Sterically Hindered Anilines

Coupling substrates with ortho-substituents (e.g., 2-chloro-6-methylaniline) is challenging due to steric hindrance, which can impede both the oxidative addition and reductive elimination steps.^[9]

Causality & Explanation: Steric bulk near the reaction center makes it difficult for the palladium complex to approach the aryl halide for oxidative addition. Similarly, a bulky aniline nucleophile can hinder its coordination to the palladium center. The final C-N bond-forming reductive elimination step is also slowed by steric congestion around the metal. A successful catalyst system must balance electronic richness (to promote oxidative addition of less reactive chlorides) with a steric profile that favors reductive elimination.^[9]

Troubleshooting Steps & Solutions:

- **Ligand Selection is Critical:** Standard ligands like PPh₃ or BINAP often fail. Switch to specialized bulky, electron-rich biarylphosphine ligands. These ligands create a wider "bite angle" and promote the crucial reductive elimination step.^[1]
 - **Rationale:** The bulkiness of the ligand forces the aryl group and the amino group into proximity on the palladium center, facilitating the bond-forming step.
- **Use a Strong, Non-nucleophilic Base:** Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often the bases of choice.
 - **Rationale:** A strong base is required to efficiently deprotonate the aniline, increasing its nucleophilicity. The bulky nature of these bases prevents them from acting as competing nucleophiles.
- **Optimize the Solvent:** Toluene or dioxane are common choices. For particularly challenging couplings, a mixed solvent system (e.g., toluene/hexane) might be beneficial.^[10]

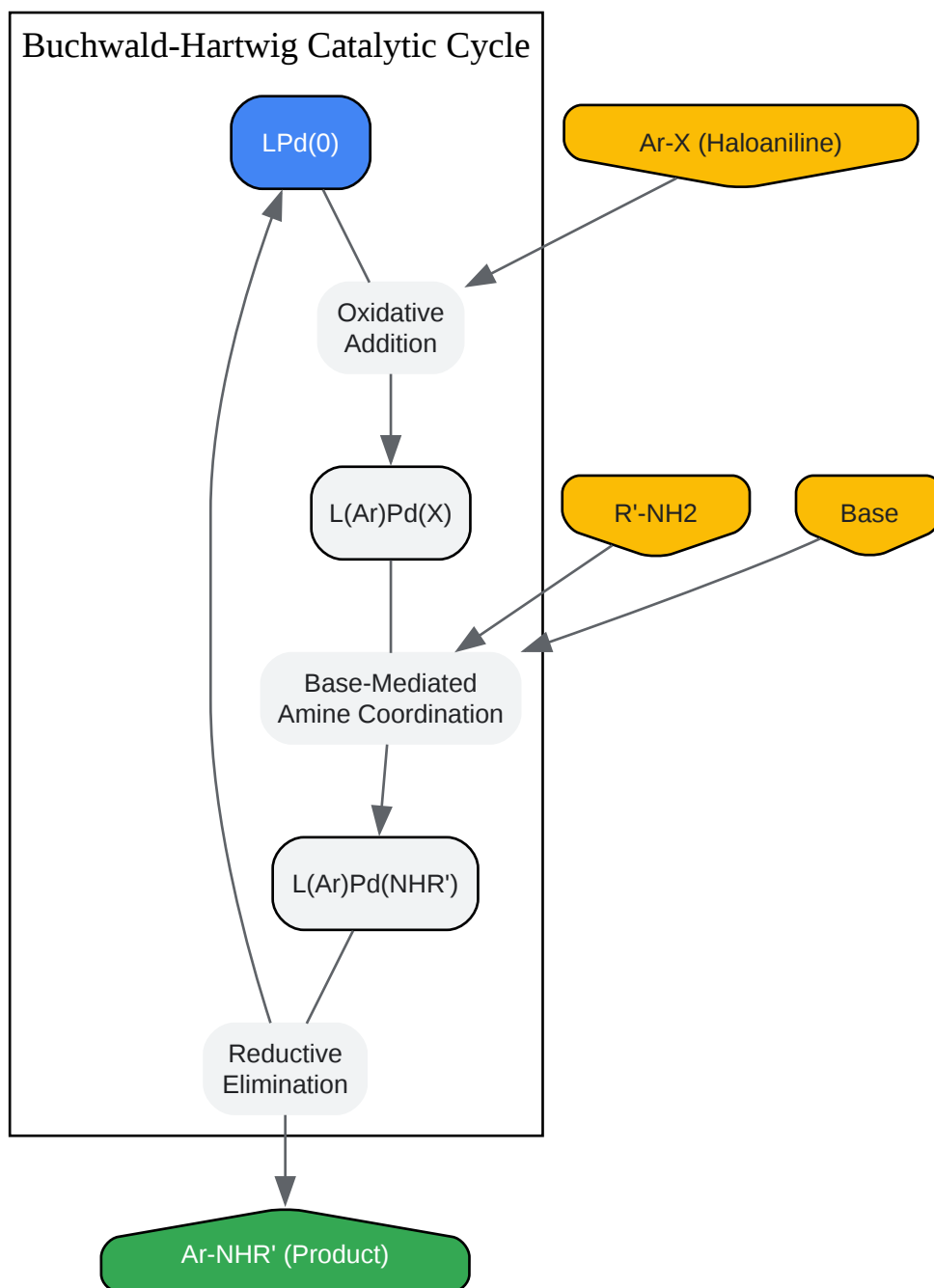
- Rationale: The solvent must solubilize all components and be stable at the required reaction temperature. Non-polar aprotic solvents are generally preferred.
- Elevate the Temperature: Reactions involving sterically hindered substrates, especially aryl chlorides, often require higher temperatures (e.g., 80-120 °C) to overcome the activation energy barriers.[3]

Data Summary: Ligand Selection for Hindered Buchwald-Hartwig Amination

Ligand Name	Key Feature	Typical Substrates
RuPhos	Bulky, electron-rich	Good for secondary amines and hindered aryl halides.
BrettPhos	Very bulky	Effective for primary amines and challenging couplings.[3]
Carbazolyl-derived P,N-Ligands	Flexible coordination	Excellent for tetra-ortho-substituted diarylamines.[10][11]
tBuXPhos	Electron-rich, bulky	General-purpose for hindered aryl chlorides.

Catalytic Cycle Visualization

The mechanism involves the interconversion of Pd(0) and Pd(II) species. Understanding this cycle is key to troubleshooting.



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Guide by Reaction Type: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with a halide.[4] When using halogenated anilines, the primary challenge

is often sluggish reactivity, especially with electron-rich or ortho-substituted systems.[4][12]

Common Problem: Low Conversion with Electron-Rich Bromoanilines

Electron-donating groups (like -NH₂, -OMe) on the aniline ring increase the electron density at the carbon bearing the halogen. This makes the crucial oxidative addition step of the Pd(0) catalyst into the C-X bond more difficult.[4]

Causality & Explanation: The oxidative addition step is an electrophilic attack by the palladium catalyst on the aryl halide.[5][13] Electron-donating groups on the aromatic ring counteract the polarization of the C-X bond, slowing this rate-determining step. Furthermore, the aniline's amino group can potentially coordinate to the palladium center, inhibiting catalytic activity.

Troubleshooting Steps & Solutions:

- **Select an Electron-Rich Ligand:** Use ligands that increase the electron density on the palladium center, making it a better nucleophile for the oxidative addition step. Bulky dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[14]
 - **Rationale:** These ligands are strong sigma-donors, which enhances the catalyst's ability to break the strong C-X bond of an electron-rich aryl halide.
- **Choose the Right Base and Solvent System:** A moderately strong base is needed to activate the boronic acid for transmetalation.[7] Aqueous mixtures of K₂CO₃ or K₃PO₄ with solvents like dioxane, THF, or DMF are common.[4]
 - **Rationale:** The base forms a boronate species ([R-B(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation to the palladium center. Water is often a necessary co-solvent in these systems.[4]
- **Increase Reaction Temperature:** For sluggish reactions, increasing the temperature to 80-110 °C can provide the necessary energy to overcome the activation barrier for oxidative addition.[15]

- Consider a Different Palladium Precatalyst: Pre-formed palladacycle catalysts can offer higher activity and stability compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.^[12]

Data Summary: Base Selection for Suzuki Couplings

Base	Strength	Common Use Case	Notes
K ₂ CO ₃ / Cs ₂ CO ₃	Moderate	General purpose, good for base-sensitive groups.	Often used with aqueous solvent mixtures.
K ₃ PO ₄	Moderate/Strong	Effective for hindered or electron-rich substrates.	Can be used in anhydrous or aqueous conditions.
NaOtBu / KOtBu	Strong	Less common for Suzuki; can degrade boronic acids.	Used in specific cases requiring very strong activation.
KF	Weak	Used for substrates with base-labile groups (e.g., esters).	Activates boronic acid without promoting hydrolysis. ^[7]

Guide by Reaction Type: Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.^[16] Common issues with halogenated anilines include catalyst deactivation and homocoupling of the alkyne (Glaser coupling).

Common Problem: Catalyst Decomposition and Alkyne Homocoupling

The aniline moiety, particularly in iodoanilines, can be problematic. The substrate itself can sometimes promote the decomposition of the palladium catalyst to palladium black, and the presence of oxygen can lead to the copper-catalyzed homocoupling of the terminal alkyne to form a diyne byproduct.^{[2][17]}

Causality & Explanation: The Sonogashira reaction operates via two interconnected catalytic cycles.^[16] The palladium cycle facilitates the cross-coupling, while the copper cycle generates the reactive copper(I) acetylide species. If the palladium catalyst deactivates, the copper acetylide can be oxidized (by trace O₂) and dimerize, leading to the Glaser byproduct. Some anilines, like 4-iodoaniline, are known to be unstable under typical Sonogashira conditions, accelerating catalyst decomposition.^[17]

Troubleshooting Steps & Solutions:

- **Strictly Anaerobic Conditions:** This is the most critical factor. Thoroughly degas the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of inert gas throughout the reaction.^[2]
 - **Rationale:** Removing oxygen prevents the oxidative dimerization of the copper acetylide intermediate.
- **Use an Amine as Both Base and Solvent:** Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.^[18] They act as the base to deprotonate the alkyne and as a solvent.
 - **Rationale:** The amine scavenges the HX generated during the reaction. Using it as the solvent ensures a high concentration.
- **Consider Copper-Free Conditions:** To eliminate Glaser homocoupling, copper-free Sonogashira protocols have been developed. These typically require higher palladium loadings or more specialized ligands but can provide cleaner reactions.^[16]
- **Protect the Aniline:** If the aniline moiety is suspected to be the source of instability, consider a temporary protecting group (e.g., Boc, Ac). This is a less desirable but sometimes necessary step.
- **Lower the Reaction Temperature:** Many Sonogashira couplings with reactive aryl iodides can proceed efficiently at room temperature, which can help minimize catalyst decomposition and side reactions.^[16]

Experimental Protocols

General Protocol for a Screening Buchwald-Hartwig Amination

This protocol is a starting point for the optimization of a C-N coupling reaction.[\[3\]](#)

- **Preparation:** To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the halogenated aniline (0.5 mmol, 1.0 equiv.), the palladium precatalyst (e.g., RuPhos G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
- **Inert Atmosphere:** Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
- **Addition of Reagents:** Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, 2.0 mL) via syringe. Then, add the amine coupling partner (0.6 mmol, 1.2 equiv.) via syringe.
- **Reaction:** Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
- **Monitoring:** Stir the reaction for the intended duration (typically 12-24 hours). Progress can be monitored by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[\[19\]](#)
- **Workup:** After completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography.[\[19\]](#)

References

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [\[Link\]](#)
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. *Chemical Reviews*, 107(3), 874–922. [\[Link\]](#)

- Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. *Organometallics*, 24(10), 2398–2410. [\[Link\]](#)
- Patel, N. R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. *RSC Advances*. [\[Link\]](#)
- Panagopoulos, A., et al. (2012). Iron(II) complexes of dimethyltriazacyclophane. *ResearchGate*. [\[Link\]](#)
- Barrios-Landeros, F. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. *ResearchGate*. [\[Link\]](#)
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. *Chemical Reviews*, 116(19), 12564–12649. [\[Link\]](#)
- Van der Eycken, E., et al. (2019). Optimization of the Temperature, Solvent, and Additive. *ResearchGate*. [\[Link\]](#)
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? *r/Chempros*. [\[Link\]](#)
- Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilininicotinic acids. *Heterocyclic Communications*, 9(4). [\[Link\]](#)
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. *ResearchGate*. [\[Link\]](#)
- Miyaura, N., & Buchwald, S. L. (Eds.). (2002). *Cross-Coupling Reactions: A Practical Guide*. Springer. [\[Link\]](#)
- Goossen, L. J., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. *Sci-Hub*. [\[Link\]](#)

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Catalysts for Suzuki–Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. *Journal of the American Chemical Society*, 121(41), 9550–9561. [[Link](#)]
- Kelly, C. B., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [[Link](#)]
- Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [[Link](#)]
- University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [[Link](#)]
- Buchwald, S. L. (2008). Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [[Link](#)]
- Buchwald, S. L. (2002). Cross-Coupling Reactions: A Practical Guide. Google Books.
- Goossen, L. J., et al. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [[Link](#)]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [[Link](#)]
- Daugulis, O., et al. (2008). Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. PMC. [[Link](#)]
- Bedford, R. B., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [[Link](#)]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [[Link](#)]
- Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling—A Practical Guide from an Industrial Vantage Point. *Advanced Synthesis & Catalysis*, 346(13-15), 1599-1626. [[Link](#)]

- Kumar, A., & Kumar, A. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [\[Link\]](#)
- Weix, D. J., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. *Journal of the American Chemical Society*, 132(40), 14038–14040. [\[Link\]](#)
- Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [\[Link\]](#)
- Nájera, C., & Yus, M. (2020). Advances in Cross-Coupling Reactions. PMC. [\[Link\]](#)
- Sharma, A., & Kumar, A. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. *Organic Process Research & Development*. [\[Link\]](#)
- Wang, D., et al. (2020). Cross-coupling strategies for aniline synthesis. ResearchGate. [\[Link\]](#)
- Catellani, M. (Ed.). (2021). Palladium-Catalyzed Reactions. MDPI. [\[Link\]](#)
- Reddit User Discussion. (2019). Sonogashira coupling. r/Chempros. [\[Link\]](#)
- Monnier, F., & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. *Chemical Society Reviews*, 43(10), 3260-3294. [\[Link\]](#)
- WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [\[Link\]](#)
- Fu, G. C., & Saito, B. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. PMC. [\[Link\]](#)
- Goldberg, K. I., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. *Angewandte Chemie*. [\[Link\]](#)

- Various Authors. (2020-2025). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Semantic Scholar. [[Link](#)]
- Lee, J.-Y., & Fu, G. C. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. *Journal of the American Chemical Society*, 125(19), 5616–5617. [[Link](#)]
- OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [[Link](#)]
- Bickelhaupt, F. M., et al. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. *Organometallics*, 24(21), 5093–5101. [[Link](#)]
- Chen, M. S., & White, M. C. (2007). Sterically controlled, palladium-catalyzed intermolecular amination of arenes. *Science*, 318(5851), 783-787. [[Link](#)]

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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]

- [10. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex \[organic-chemistry.org\]](#)
- [11. Thieme E-Journals - Synthesis / Abstract \[thieme-connect.com\]](#)
- [12. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances \(RSC Publishing\) DOI:10.1039/D4RA03725A \[pubs.rsc.org\]](#)
- [13. pubs.acs.org \[pubs.acs.org\]](#)
- [14. pure.hw.ac.uk \[pure.hw.ac.uk\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. chem.libretexts.org \[chem.libretexts.org\]](#)
- [17. reddit.com \[reddit.com\]](#)
- [18. pubs.acs.org \[pubs.acs.org\]](#)
- [19. sigmaaldrich.com \[sigmaaldrich.com\]](#)
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